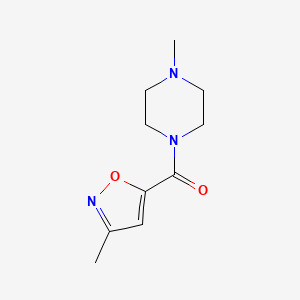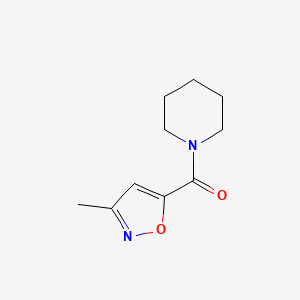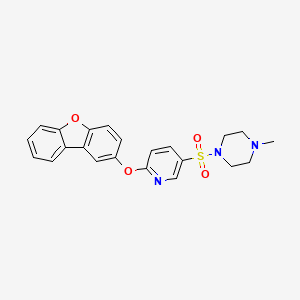
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone, also known as EIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone is not fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell damage. It has also been shown to improve mitochondrial function, enhance cognitive function, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone is its ability to scavenge free radicals and protect against oxidative stress. It is also relatively stable and easy to synthesize. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several possible future directions for research on 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and diabetes. Another area of research is its potential use as a food preservative or antioxidant in the food industry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to scavenge free radicals and protect against oxidative stress makes it a valuable tool for studying various diseases and developing new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone can be synthesized through a multistep process starting with the reaction of 4-methylbenzenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to obtain the final product.
Scientific Research Applications
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone has been extensively studied for its potential use as a radical scavenger, antioxidant, and anti-inflammatory agent. It has also been investigated for its ability to protect against oxidative stress and reduce cell damage in various disease models, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
2-ethyl-4-methyl-1-(4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-13-14-11(3)9-15(13)18(16,17)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOHCXOSFPTUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)






![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
